![molecular formula C14H12BrN3S B13956908 (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine is a heterocyclic compound that features a thienopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, particularly in the treatment of various diseases such as cancer and bacterial infections .
准备方法
The synthesis of (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine typically involves multiple steps. One common method starts with the Gewald reaction, which forms the thienopyrimidine core. This is followed by bromination and chlorination steps to introduce the bromo and chloro substituents . The process can be scaled up for industrial production, ensuring a robust and practical synthesis route .
化学反应分析
(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
科学研究应用
(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial agent.
Medicine: It shows promise in the development of new anticancer drugs.
作用机制
The mechanism of action of (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine involves its interaction with specific molecular targets. For instance, in cancer treatment, it may inhibit certain kinases involved in cell proliferation. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
相似化合物的比较
(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine can be compared to other thienopyrimidine derivatives. Similar compounds include:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Used in the synthesis of kinase inhibitors.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: Known for their anticancer properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
属性
分子式 |
C14H12BrN3S |
|---|---|
分子量 |
334.24 g/mol |
IUPAC 名称 |
6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12BrN3S/c1-9(10-5-3-2-4-6-10)18-13-11-7-12(15)19-14(11)17-8-16-13/h2-9H,1H3,(H,16,17,18) |
InChI 键 |
VRNQAFKWBFDABH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)NC2=C3C=C(SC3=NC=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


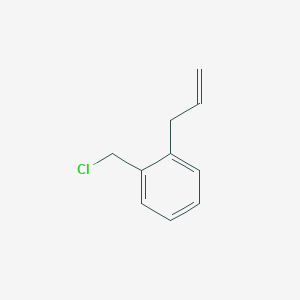
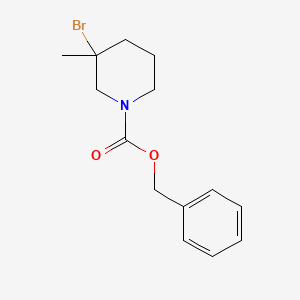

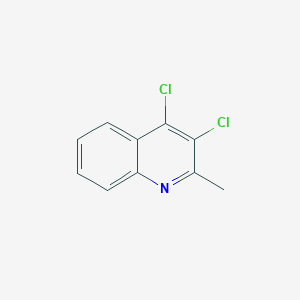
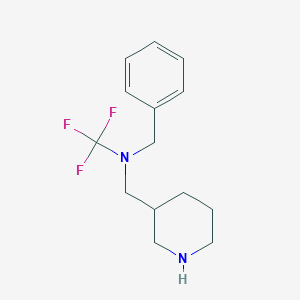

![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)
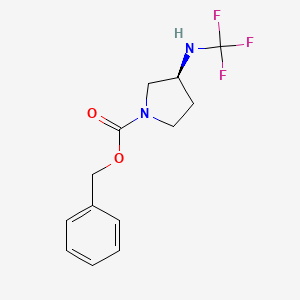
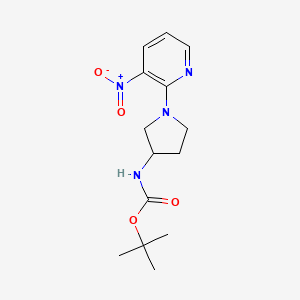
![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)

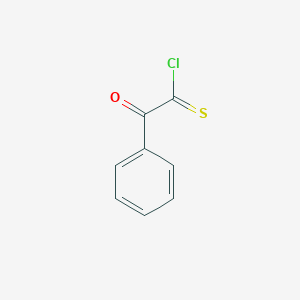
![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
